2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-8(2)5-18-9(3)6-19-11-12(16-14(18)19)17(4)15(24)20(13(11)23)7-10(21)22/h6,8H,5,7H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRIFPPTKKHQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula for 2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid is , with a molecular weight of approximately 402.476 g/mol. The structure features a purine-like core with dioxo and imidazole functionalities that may contribute to its biological activities.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit enzymes related to nucleic acid synthesis due to its purine-like structure.
- Antioxidant Properties : The presence of multiple functional groups may allow the compound to scavenge free radicals, providing protective effects against oxidative stress.
- Antimicrobial Activity : Some derivatives of imidazole compounds have shown significant antimicrobial properties. The biological activity of this compound may extend to inhibiting bacterial growth or fungal infections.
Research Findings
Research on similar compounds has provided insights into the potential biological activities of This compound :
- Anticancer Activity : Studies have indicated that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some imidazole-containing compounds have demonstrated neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Studies
- In Vitro Studies : In vitro assays using cancer cell lines have shown that compounds structurally similar to This compound can inhibit cell proliferation significantly at micromolar concentrations.
- Animal Models : Animal studies investigating the pharmacokinetics and pharmacodynamics of related compounds indicate a favorable absorption profile and bioavailability, which could be extrapolated to predict the behavior of this compound in vivo.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.476 g/mol |
| CAS Number | Not available |
| Potential Activities | Enzyme inhibition, Antioxidant |
| Research Areas | Anticancer, Neuroprotection |
Comparison with Similar Compounds
2-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic Acid (CAS 1021024-94-1)
- Substituents : Position 2 has a but-2-enyl group (unsaturated alkyl chain) instead of 2-methylpropyl.
Methyl 2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-8,9a-dihydro-7H-purino[7,8-a]imidazol-9-ium-2-yl]acetate (CAS 893954-02-4)
- Substituents : A 4-ethoxyphenyl group at position 6 and a methyl ester replacing the acetic acid.
- Impact : The ethoxyphenyl group introduces aromaticity and bulkiness, likely improving membrane permeability but reducing aqueous solubility. The methyl ester decreases polarity compared to the carboxylic acid, altering pharmacokinetics .
Functional Group Analogues
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic Acid (CAS 313241-14-4)
- Structure : Benzimidazole core with a trifluoromethyl group and acetic acid side chain.
- Key Differences: Lacks the purinoimidazolone core but shares the acetic acid moiety.
2-(1H-Benzo[d]imidazol-2-yl)acetic Acid (CAS 13570-08-6)
- Structure : Simpler benzimidazole-acetic acid derivative.
- Key Differences: Absence of the purine ring and substituents at positions 4, 6, and 6.
Physicochemical Properties
- Solubility Trends : The target compound’s acetic acid group improves solubility over esters (e.g., CAS 893954-02-4) but is less lipophilic than trifluoromethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
